SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde:
Field: Organic Synthesis
Yarrowia lipolytica Yeast A Treasure Trove of Enzymes for Biocatalytic Applications:
Field: Organic Chemistry
Application: This research focuses on a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides.
Method: This strategy features mild conditions, broad substrate scope, and high functional group tolerance.
Results: The method provides alkylated pyridines bearing an all-carbon quaternary center.
6-Chloro-4-phenylpyridin-2-amine is an organic compound characterized by a pyridine ring substituted with a chlorine atom and a phenyl group. Its molecular formula is C12H10ClN, and it has a molecular weight of approximately 219.67 g/mol. The compound features a chloro group at the 6-position and an amino group at the 2-position of the pyridine ring, which contributes to its potential biological activity and chemical reactivity.
Several synthesis methods have been reported for 6-chloro-4-phenylpyridin-2-amine:
6-Chloro-4-phenylpyridin-2-amine finds applications in various fields:
Interaction studies involving 6-chloro-4-phenylpyridin-2-amine focus on its binding affinity with biological targets such as receptors and enzymes. Preliminary studies suggest potential interactions with neurotransmitter receptors, which could explain its neuroprotective effects . Further research is needed to fully elucidate these interactions and their implications for drug design.
Several compounds share structural similarities with 6-chloro-4-phenylpyridin-2-amine. Here are some notable examples:
Compound Name | Structure Characteristics | Similarity Score |
---|---|---|
6-Chloro-N-methylpyridin-2-amine | Methyl group at nitrogen instead of phenyl | 0.80 |
4-Chloro-N-(prop-2-enyl)pyridin-2-am | Propylene group at nitrogen | 0.76 |
2-Amino-4-chloro-6-phenylnicotinonitrile | Different nitrogen positioning | 0.75 |
6-Amino-2-chloronicotinonitrile | Amino group at different position | 0.80 |
These compounds illustrate variations in substituents that may influence their biological activity and chemical properties, highlighting the uniqueness of 6-chloro-4-phenylpyridin-2-amine in its specific arrangement and functional groups.
The discovery of 6-chloro-4-phenylpyridin-2-amine (CAS 1211525-26-6) emerged from broader investigations into substituted pyridines during the mid-20th century. Aminopyridines gained prominence after the 1950s, when researchers recognized their utility in synthesizing bioactive molecules and functional materials. This compound represents a strategic fusion of halogen and aryl substituents on a pyridine scaffold, a design approach later adopted for creating kinase inhibitors and catalytic ligands. Its development parallels advancements in cross-coupling methodologies, particularly Suzuki-Miyaura reactions, which enabled efficient phenyl group installation at the 4-position.
6-Chloro-4-phenylpyridin-2-amine belongs to the 2-aminopyridine subclass, characterized by:
This substitution pattern creates distinct electronic effects:
Table 1: Structural Comparison of Related Pyridine Derivatives
Compound | C2 Substituent | C4 Substituent | C6 Substituent |
---|---|---|---|
4-Aminopyridine | NH₂ | H | H |
2-Amino-4-methylpyridine | NH₂ | CH₃ | H |
6-Chloro-4-phenylpyridin-2-amine | NH₂ | C₆H₅ | Cl |
With molecular formula C₁₁H₉ClN₂ (MW 204.66 g/mol), this compound exhibits:
Its synthetic value stems from three reactive sites:
Key applications include:
Among 2-aminopyridines, this compound occupies a unique niche due to its:
Comparative studies show its reactivity differs markedly from:
Table 2: Synthetic Routes to 6-Chloro-4-phenylpyridin-2-amine
Method | Starting Material | Conditions | Yield |
---|---|---|---|
Buchwald-Hartwig amination | 6-Chloro-4-bromopyridin-2-amine | Pd(dppf)Cl₂, Xantphos, PhB(OH)₂ | 62-75% |
SNAr displacement | 2-Amino-4,6-dichloropyridine | PhMgBr, THF, -78°C | 43% |
Reductive amination | 6-Chloro-4-phenylpyridine-2-carbaldehyde | NH₃, H₂, Raney Ni | 56% |